molecular formula C16H19N3O2 B2919870 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one CAS No. 2415623-60-6

1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one

Cat. No.: B2919870
CAS No.: 2415623-60-6
M. Wt: 285.347
InChI Key: JGZZKCWPHGOLFL-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one is a piperazin-2-one derivative featuring a benzyl group at the 1-position and a (2-methyl-1,3-oxazol-4-yl)methyl substituent at the 4-position. The piperazin-2-one core introduces a ketone group, reducing basicity compared to piperazine, which may influence solubility and hydrogen-bonding interactions. The compound’s molecular formula is C₁₆H₁₉N₃O₂ (MW: 285.34), as inferred from its structural isomer in .

Properties

IUPAC Name

1-benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-17-15(12-21-13)10-18-7-8-19(16(20)11-18)9-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZKCWPHGOLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino-2-methylpropan-1-ol and formic acid.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethyl oxalate, followed by benzylation using benzyl chloride.

    Coupling Reaction: The final step involves coupling the oxazole and piperazine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Positional Isomer: 1-Benzyl-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-2-one

This isomer (CAS 2549043-15-2) differs only in the methyl group position on the oxazole ring (5-methyl vs. 2-methyl). No experimental data (e.g., melting points or bioactivity) are reported for either isomer in the evidence .

Benzhydrylpiperazine Derivatives ()

  • 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole : Features a bulkier benzhydryl group and benzoxazole-nitrophenylamide substituent. Higher melting point (177–180°C) suggests enhanced crystallinity due to extended aromatic systems. Reported to target apoptosis, though the target compound’s activity remains unstudied .
  • 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole : Replaces benzoxazole with thiazole, yielding a white crystalline solid (mp 232–234°C). The thiazole’s sulfur atom may influence redox properties compared to the oxazole in the target compound .

Piperazine-Linked Heterocycles ()

  • 4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (31’’): Incorporates a benzooxazinone moiety linked via a butyl chain to piperazine. The extended alkyl chain and oxazinone ring may enhance lipophilicity (logP) compared to the target compound’s compact oxazole substituent. NMR data (δ 4.55 ppm for O–CH₂–CO) confirm structural integrity .

Benzothiazole-Piperazine Hybrid ()

  • N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide: Combines a methylpiperazine-acetamide linker with benzothiazole. Reported anticancer activity highlights the therapeutic relevance of piperazine-heterocycle hybrids .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Methyl Oxazol Isomer Benzo[d]oxazole Derivative Benzothiazole Hybrid
Molecular Weight 285.34 285.34 Not reported Not reported
Melting Point (°C) Not reported Not reported 177–180 Not reported
Core Structure Piperazin-2-one Piperazin-2-one Piperazine Piperazine
Key Substituents Oxazole, Benzyl Oxazole (5-methyl), Benzyl Benzhydryl, Nitrobenzamido Benzothiazole, Methylpiperazine
Potential Bioactivity Unreported Unreported Apoptosis modulation Anticancer

Research Findings and Implications

  • Electronic Effects : The oxazole ring in the target compound may act as a bioisostere for phenyl or pyridine groups, offering metabolic stability advantages over nitro-substituted derivatives (e.g., ) .
  • Solubility: The piperazin-2-one core’s ketone group could improve aqueous solubility compared to non-ketone piperazine analogues (e.g., ) .
  • Synthetic Feasibility : and suggest that coupling reactions with TBTU/DMAP or alkylation strategies could be adapted for scalable synthesis .

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